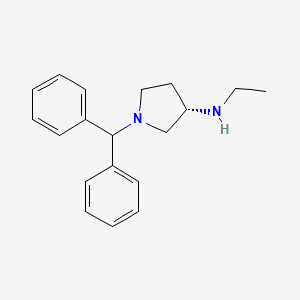
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound with a unique structure that combines indandiol and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Indandiol Core: The indandiol core can be synthesized through the reduction of indanone using a suitable reducing agent such as sodium borohydride.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the indandiol core reacts with 1-(3-chloropropyl)-4-(m-methoxyphenyl)piperazine under basic conditions.
Final Coupling: The final step involves coupling the substituted piperazine with the indandiol core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring or the indandiol core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, DMAP
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The indandiol core may contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Indandiol: A simpler analog without the piperazine moiety.
4-(m-Methoxyphenyl)piperazine: Lacks the indandiol core but retains the piperazine structure.
2-Phenylpiperazine: Similar piperazine structure but without the methoxy group.
Uniqueness
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is unique due to the combination of the indandiol core and the substituted piperazine moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
31805-04-6 |
|---|---|
Molekularformel |
C29H34N2O3 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
2-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C29H34N2O3/c1-34-24-12-7-11-23(21-24)31-19-17-30(18-20-31)16-8-15-29(22-9-3-2-4-10-22)27(32)25-13-5-6-14-26(25)28(29)33/h2-7,9-14,21,27-28,32-33H,8,15-20H2,1H3 |
InChI-Schlüssel |
OXKCOEIXUDBCBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


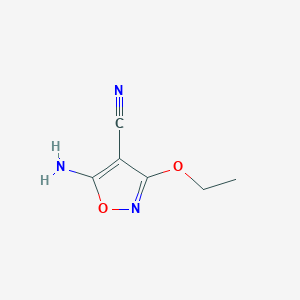
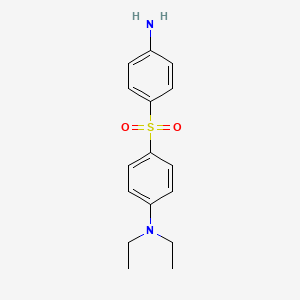
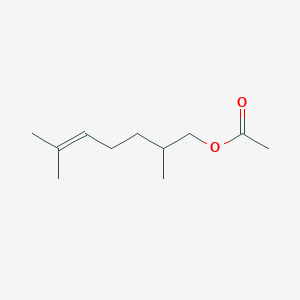
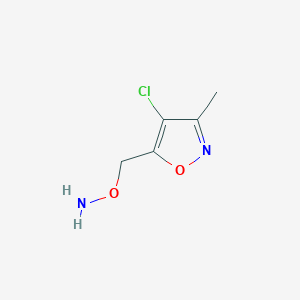
![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)
![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)

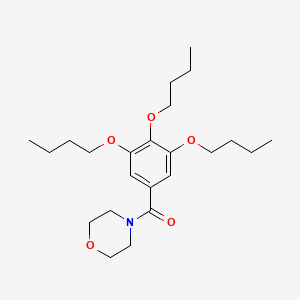
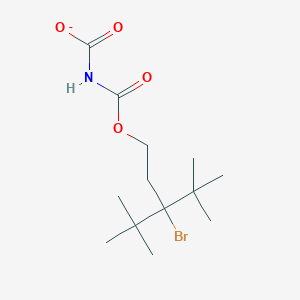
amino}ethan-1-ol](/img/structure/B13954546.png)



